molecular formula C18H18N2O2S2 B2611605 N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797545-99-3

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2611605
CAS No.: 1797545-99-3
M. Wt: 358.47
InChI Key: OEZRRUCVUVMTRL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several distinct functional groups, including a tetrahydro-2H-pyran-4-yl group, a thiophen-2-ylmethyl group, and a benzo[d]thiazole-6-carboxamide group . Each of these groups contributes to the overall properties and potential reactivity of the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the tetrahydro-2H-pyran-4-yl, thiophen-2-ylmethyl, and benzo[d]thiazole-6-carboxamide groups suggests a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the properties of its constituent groups. For example, the tetrahydro-2H-pyran-4-yl group might be susceptible to reactions involving the opening of the pyran ring, while the thiophen-2-ylmethyl group might participate in reactions involving the thiophene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Synthesis

The study by Mohareb et al. (2004) focuses on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a variety of heterocyclic derivatives. This research highlights the potential of such compounds in the synthesis of new heterocyclic structures, which are pivotal in medicinal chemistry and drug design (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This study signifies the role of benzo[d]thiazole derivatives in developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Anticancer Evaluation

Senthilkumar, Umarani, and Satheesh (2021) synthesized a new organic compound with a benzo[d]thiazol-2-ylcarbamoyl moiety and evaluated its antibacterial, antifungal, and anticancer activities. Their findings contribute to the ongoing search for new anticancer compounds (Senthilkumar, Umarani, & Satheesh, 2021).

Carbonic Anhydrase Inhibitors

The work by Büyükkıdan et al. (2013) on synthesizing metal complexes of heterocyclic sulfonamide reveals their potent inhibitory effects on carbonic anhydrase enzymes. Such inhibitors have therapeutic potential in treating conditions like glaucoma, epilepsy, and mountain sickness (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Arginine Methyltransferase Inhibitors

Research by Allan et al. (2009) on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides explores their potential as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), indicating applications in regulating gene expression and potential therapeutic interventions (Allan, Manku, Therrien, Nguyen, Styhler, Robert, Goulet, Petschner, Rahil, Macleod, Déziel, Besterman, Nguyen, & Wahhab, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and reactivity, as well as the context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

Properties

IUPAC Name

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-18(13-3-4-16-17(10-13)24-12-19-16)20(11-15-2-1-9-23-15)14-5-7-22-8-6-14/h1-4,9-10,12,14H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZRRUCVUVMTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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